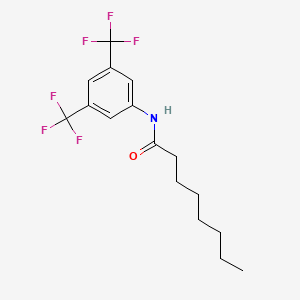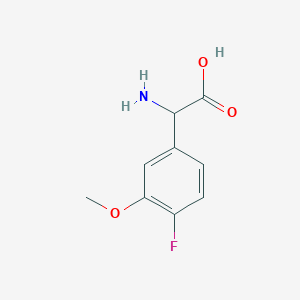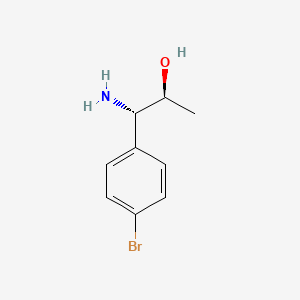
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable bromophenyl precursor.
Amination: The bromophenyl compound undergoes an amination reaction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the bromine atom.
Applications De Recherche Scientifique
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activity.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-Amino-1-(4-fluorophenyl)propan-2-OL: Contains a fluorine atom, leading to different chemical and biological properties.
Uniqueness
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
Clé InChI |
RTRKBXOMILNDHA-IMTBSYHQSA-N |
SMILES isomérique |
C[C@@H]([C@H](C1=CC=C(C=C1)Br)N)O |
SMILES canonique |
CC(C(C1=CC=C(C=C1)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
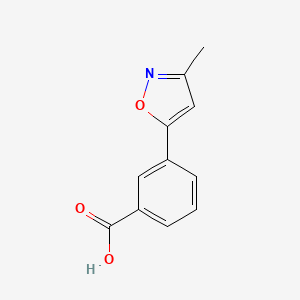

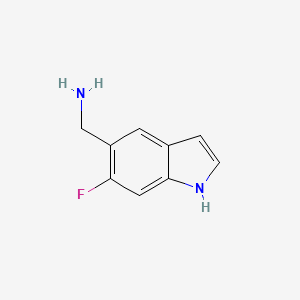

![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)
